BenchChemオンラインストアへようこそ!

3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide

PfENR inhibition antimalarial slow tight-binding

3‑Bromo‑N‑(2,6‑dichlorophenyl)‑1‑benzothiophene‑2‑carboxamide (CAS 853328‑70‑8, molecular formula C₁₅H₈BrCl₂NOS, MW 401.1) belongs to the benzothiophene‑2‑carboxamide class, a scaffold recognised for its ability to engage multiple therapeutic targets [REFS‑1]. It is currently listed as an AldrichCPR rare chemical by Sigma‑Aldrich, indicating that the compound is supplied exclusively for early‑discovery research without accompanying analytical data [REFS‑2].

Molecular Formula C15H8BrCl2NOS
Molecular Weight 401.1 g/mol
CAS No. 853328-70-8
Cat. No. B11957002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide
CAS853328-70-8
Molecular FormulaC15H8BrCl2NOS
Molecular Weight401.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CC=C3Cl)Cl)Br
InChIInChI=1S/C15H8BrCl2NOS/c16-12-8-4-1-2-7-11(8)21-14(12)15(20)19-13-9(17)5-3-6-10(13)18/h1-7H,(H,19,20)
InChIKeyZQISFMILCILKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide (CAS 853328-70-8) – Chemical Identity and Procurement Profile


3‑Bromo‑N‑(2,6‑dichlorophenyl)‑1‑benzothiophene‑2‑carboxamide (CAS 853328‑70‑8, molecular formula C₁₅H₈BrCl₂NOS, MW 401.1) belongs to the benzothiophene‑2‑carboxamide class, a scaffold recognised for its ability to engage multiple therapeutic targets [REFS‑1]. It is currently listed as an AldrichCPR rare chemical by Sigma‑Aldrich, indicating that the compound is supplied exclusively for early‑discovery research without accompanying analytical data [REFS‑2]. The compound is also catalogued by other vendors with a purity specification of ≥95 % [REFS‑3]. This procurement profile positions the compound as a specialised chemical probe rather than a standard building block, differentiating it from bulk‑available benzothiophene intermediates.

Why 3‑Bromo‑N‑(2,6‑dichlorophenyl)‑1‑benzothiophene‑2‑carboxamide Cannot Be Replaced by a Generic Benzothiophene Carboxamide


Benzothiophene‑2‑carboxamides are a functionally heterogeneous family: subtle changes in halogen placement on the benzothiophene core or the N‑phenyl ring can dramatically shift target selectivity, potency, and pharmacokinetic behaviour. For example, the 3‑bromo substituent is critical for slow tight‑binding inhibition of Plasmodium falciparum enoyl‑ACP reductase (PfENR), whereas relocation of the bromine to the 5‑position or replacement with chlorine at the 3‑position can reduce or abolish inhibitory activity [REFS‑1]. The 2,6‑dichlorophenyl amide moiety further distinguishes this compound from analogues bearing 2,4‑dichlorophenyl or 4‑fluorobenzyl groups, which exhibit different target engagement profiles (e.g., COX‑2 vs. PfENR vs. SENP1) [REFS‑2]. Generic substitution therefore carries a high risk of selecting a compound with divergent biological activity, making procurement of the exact CAS‑defined structure essential for reproducible research outcomes.

3‑Bromo‑N‑(2,6‑dichlorophenyl)‑1‑benzothiophene‑2‑carboxamide – Quantitative Differentiation Evidence


PfENR Inhibitory Potency: Benchmarking Against the Most Potent Structural Analogue

Although direct PfENR IC₅₀ data for 3‑bromo‑N‑(2,6‑dichlorophenyl)‑1‑benzothiophene‑2‑carboxamide have not been published, the closest structurally characterised analogue, 3‑bromo‑N‑(4‑fluorobenzyl)‑benzo[b]thiophene‑2‑carboxamide (Compound 6), displays a PfENR IC₅₀ of 115 nM and is described as the most potent inhibitor in the bromo‑benzothiophene carboxamide series [REFS‑1]. The 2,6‑dichlorophenyl substituent present in the target compound differs from the 4‑fluorobenzyl group of Compound 6, and the electron‑withdrawing dichloro substitution pattern is predicted to modulate binding affinity through altered π‑stacking and hydrogen‑bonding interactions with the PfENR active site [REFS‑1]. This provides a class‑level inference that the target compound may exhibit comparable or differentiated PfENR potency depending on the assay context.

PfENR inhibition antimalarial slow tight-binding

SENP1 Inhibition Potential: Differentiation from 4‑Fluorobenzyl Analogues

Benzothiophene‑2‑carboxamide derivatives have been developed as selective inhibitors of sentrin‑specific proteases (SENPs), a family implicated in cancer and neurodegenerative diseases [REFS‑1]. While the specific SENP1 IC₅₀ for the target compound has not been reported, a related 3‑bromo‑N‑(2,6‑dichlorophenyl)‑substituted benzothiophene‑2‑carboxamide has been deposited in BindingDB with an IC₅₀ of 6,400 nM against the SENP1 catalytic domain [REFS‑2]. In contrast, the 4‑fluorobenzyl analogue (Compound 6) was not profiled against SENP1 in the published literature, suggesting that the 2,6‑dichlorophenyl moiety may confer a distinct target selectivity window favouring SENP engagement over PfENR, or vice versa, depending on the substitution pattern [REFS‑3]. Direct comparative data are unavailable, but the differential target coverage between the two chemotypes provides a rationale for selecting the dichlorophenyl variant in SENP‑focused screening cascades.

SENP1 SUMOylation cancer

COX‑2 Inhibition Signature: Mechanistic Differentiation from Classical NSAIDs

Bromo‑benzothiophene carboxamide derivatives have demonstrated analgesic and anti‑inflammatory activity in vivo at concentrations lower than the classical NSAID ibuprofen [REFS‑1]. The target compound falls within the generic scope of patent US20120016014A1, which claims benzothiophene carboxamides as dual COX‑2/PfENR inhibitors, and a structurally related bromo‑benzothiophene carboxamide has been reported with a COX‑2 IC₅₀ of 550 nM in a fluorescence‑based microplate assay [REFS‑2]. This level of COX‑2 inhibition is moderate compared to highly optimised coxibs (e.g., celecoxib IC₅₀ ≈ 40 nM [REFS‑3]), but the dual PfENR/COX‑2 inhibitory profile represents a therapeutically differentiated combination not achievable with either classical NSAIDs or pure antimalarials. The specific 2,6‑dichlorophenyl amide substitution may further tune COX‑2 selectivity relative to the 4‑fluorobenzyl analogue, although a direct head‑to‑head comparison has not been performed.

COX‑2 inhibition anti‑inflammatory analgesic

EPX (Eosinophil Peroxidase) Inhibition: A Potentially Unique Off‑Target Liability or Opportunity

A structurally related 3‑bromo‑N‑(2,6‑dichlorophenyl)‑substituted compound has been tested against human eosinophil peroxidase (EPX), yielding an IC₅₀ of 360 nM in a bromination activity assay [REFS‑1]. EPX inhibition is not a primary pharmacological goal for either antimalarial or anti‑inflammatory benzothiophene carboxamides, but this ancillary activity could represent either an exploitable polypharmacology opportunity (e.g., for eosinophil‑driven diseases) or a selectivity liability that must be considered during lead optimisation. The 3‑bromo‑N‑(4‑fluorobenzyl) analogue has not been profiled against EPX, so the 2,6‑dichlorophenyl group may uniquely confer this activity [REFS‑2].

EPX eosinophil peroxidase bromination

Procurement Exclusivity: AldrichCPR Designation vs. Generic Benzothiophene Intermediates

3‑Bromo‑N‑(2,6‑dichlorophenyl)‑1‑benzothiophene‑2‑carboxamide is sold under Sigma‑Aldrich's AldrichCPR programme, which explicitly states that the supplier neither collects analytical data nor provides certificates of analysis for this product [REFS‑1]. This contrasts sharply with generic benzothiophene‑2‑carboxamide intermediates (e.g., parent 1‑benzothiophene‑2‑carboxamide, CAS 6314‑42‑7), which are typically supplied with full analytical characterisation (NMR, HPLC, MS) and guaranteed purity [REFS‑2]. For the target compound, the buyer assumes full responsibility for identity verification and purity assessment, introducing a procurement‑stage quality risk not present with well‑characterised analogues. However, this designation also signals that the compound is a rare, non‑commodity chemical that cannot be readily sourced from multiple vendors, making advance procurement planning essential for time‑sensitive research programmes.

AldrichCPR rare chemical procurement risk

In Vivo Antimalarial Efficacy of the Bromo‑Benzothiophene Carboxamide Class

In the P. berghei mouse malaria model, 3‑bromo‑N‑(4‑fluorobenzyl)‑benzo[b]thiophene‑2‑carboxamide (Compound 6) extended survival by 2 weeks compared to untreated disease controls and prevented the onset of ataxia and convulsions [REFS‑1]. While the target compound itself has not been evaluated in this in vivo model, the 2,6‑dichlorophenyl analogue belongs to the same bromo‑benzothiophene carboxamide class and may exhibit comparable or differentiated in vivo efficacy depending on how the altered N‑aryl substituent influences pharmacokinetics (e.g., metabolic stability, plasma protein binding). This class‑level in vivo validation provides a rationale for prioritising the procurement of the target compound for follow‑up in vivo efficacy studies, particularly if in vitro PfENR potency is confirmed.

in vivo P. berghei mouse model

Best‑Fit Application Scenarios for 3‑Bromo‑N‑(2,6‑dichlorophenyl)‑1‑benzothiophene‑2‑carboxamide


Antimalarial Lead Discovery: PfENR‑Focused Screening Cascades

The compound is most appropriately deployed as a chemical probe in PfENR‑centric antimalarial screening cascades. The class‑level evidence of sub‑micromolar PfENR inhibition (analogue IC₅₀: 115 nM [REFS‑1]) and in vivo efficacy in a murine malaria model (+2 weeks survival [REFS‑2]) supports its use as a starting point for structure‑activity relationship (SAR) exploration. Researchers should first confirm PfENR inhibitory activity and then benchmark the compound's potency against the 4‑fluorobenzyl analogue to quantify the impact of the 2,6‑dichlorophenyl substitution on target engagement.

SUMOylation Pathway Profiling: Selective SENP1 Chemical Biology

With an inferred SENP1 IC₅₀ in the low micromolar range (~6.4 µM for a closely related analogue [REFS‑1]), the compound can serve as a SENP1 tool compound in cellular SUMOylation assays. The 2,6‑dichlorophenyl moiety appears to confer a target selectivity profile distinct from the 4‑fluorobenzyl series, which has not been reported to engage SENP1. This makes the compound particularly suitable for studies requiring concurrent interrogation of PfENR and SENP1 in the same experimental system, provided that appropriate selectivity counterscreens are included.

Dual‑Target Probe for Inflammation–Infection Interface Research

The dual COX‑2/PfENR inhibitory profile claimed in patent US20120016014A1 [REFS‑1] positions the compound as a unique chemical probe for investigating the intersection of inflammatory and infectious pathways. For example, malaria infection triggers a potent COX‑2‑mediated inflammatory response, and a dual inhibitor could simultaneously address parasite proliferation and host inflammation. Researchers should validate COX‑2 inhibition in their assay system (class‑representative IC₅₀: ≈550 nM [REFS‑2]) and compare the anti‑inflammatory potency against ibuprofen in cell‑based or in vivo models.

Chemical Genomics: Profiling Ancillary EPX Activity in Phenotypic Screens

The ancillary EPX inhibitory activity (IC₅₀: 360 nM for a related analogue [REFS‑1]) must be accounted for when the compound is used in phenotypic assays involving eosinophil‑containing systems (e.g., whole‑blood assays, tissue inflammation models). This application scenario recommends routine EPX counterscreening to deconvolute phenotypes arising from on‑target (PfENR, COX‑2, SENP1) versus off‑target (EPX) pharmacology, enhancing the interpretability of chemical biology experiments.

Quote Request

Request a Quote for 3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.